molecular formula C18H25NOS2 B2676494 2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone CAS No. 1797572-51-0

2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2676494
CAS No.: 1797572-51-0
M. Wt: 335.52
InChI Key: NOZJZUCJXUNEIB-UHFFFAOYSA-N
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Description

2-(Cyclopentylthio)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone is a thiazepane-containing organic compound characterized by a cyclopentylthio group and a phenyl-substituted 1,4-thiazepane ring. The ethanone backbone serves as a central scaffold, with sulfur atoms in both the cyclopentylthio and thiazepane moieties contributing to its electronic and steric properties.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOS2/c20-18(14-22-16-8-4-5-9-16)19-11-10-17(21-13-12-19)15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZJZUCJXUNEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)SCC(=O)N2CCC(SCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Comparison of Aromatic Substituent Effects

Compound Name Aromatic Group Molecular Formula (Estimated) Key Property Differences
Target Compound Phenyl (C₆H₅) C₁₇H₂₁NOS₂ Higher lipophilicity
7-(Thiophen-2-yl) Analogue () Thiophen-2-yl C₁₅H₁₉NOS₃ Enhanced electron density

Ethanone Derivatives with Heterocyclic Systems

Compounds like 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone () share the ethanone core but incorporate triazole and sulfonyl groups. Key distinctions include:

  • Synthetic Routes : The triazole derivative requires multi-step synthesis involving sodium ethoxide and α-halogenated ketones (), whereas the target compound’s synthesis likely involves thiazepane ring formation and thioether coupling.

Table 2: Heterocyclic Ethanone Derivatives

Compound Name Heterocycle Molecular Formula Notable Features
Target Compound 1,4-Thiazepane C₁₇H₂₁NOS₂ Dual sulfur atoms, moderate size
Triazole-Sulfonyl Derivative () 1,2,4-Triazole C₂₉H₂₃F₂N₃O₃S₂ Higher polarity, fluorinated

JWH Series Compounds with Indole-Ethanone Scaffolds

Compounds such as JWH-250 (C₂₂H₂₅NO₂) and JWH-302 () feature indole-ethanone backbones with methoxyphenyl substituents. These differ significantly from the target compound:

  • Bioactivity: JWH compounds are synthetic cannabinoids, suggesting the ethanone scaffold’s versatility in receptor binding. However, the target compound’s thiazepane and cyclopentylthio groups may redirect activity toward non-cannabinoid targets.
  • Spectroscopic Profiles : Fourier-transform infrared (FTIR) data for JWH compounds () highlight distinct carbonyl (C=O) and aromatic C-H stretching frequencies, which would vary in the target compound due to sulfur-based substituents.

Table 3: Ethanone-Based Bioactive Compounds

Compound Name Core Structure Molecular Formula Functional Groups
Target Compound Thiazepane C₁₇H₂₁NOS₂ Cyclopentylthio, phenyl
JWH-250 () Indole C₂₂H₂₅NO₂ Methoxyphenyl, pentyl

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